methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate
Description
Methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a synthetic organic compound characterized by a benzofuran core fused with a chromen-derived substituent. The benzofuran moiety (3-oxo-2,3-dihydro-1-benzofuran) is functionalized at the 6-position with an acetoxy methyl ester group and at the 2-position with a (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene] substituent. The chromen component introduces a fused bicyclic system (benzopyran), which enhances molecular rigidity and influences electronic properties.
Properties
Molecular Formula |
C22H18O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C22H18O6/c1-13-15(9-14-5-3-4-6-18(14)27-13)10-20-22(24)17-8-7-16(11-19(17)28-20)26-12-21(23)25-2/h3-11,13H,12H2,1-2H3/b20-10- |
InChI Key |
VBNURSGTDBAIQT-JMIUGGIZSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H18O6, with a molecular weight of 378.4 g/mol. The compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and antioxidant effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H18O6 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | methyl 2-[[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
| Purity | ~95% |
Antioxidant Properties
Research indicates that compounds containing benzofuran moieties exhibit significant antioxidant activity. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases. The mechanism appears to involve the downregulation of NF-kB signaling pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In cancer cell lines, it has been observed to induce apoptosis and inhibit cell proliferation. The specific pathways involved in these effects are under investigation but may include the modulation of cell cycle regulators.
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Anti-inflammatory Mechanism :
- Anticancer Potential :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a family of benzofuran derivatives with variable substituents on the methylidene group. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Estimated using analogous chromen-containing compounds.
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- The chromen-substituted compound exhibits higher lipophilicity (XLogP3 ~3.8) due to its fused aromatic system, compared to the fluorophenyl (XLogP3=2.9) and thienyl analogs (XLogP3=3.1). The dimethoxyphenyl variant (XLogP3=3.4) balances hydrophobicity with polar methoxy groups .
- Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility, critical for pharmacokinetics.
The 3-fluorophenyl substituent adds electronegativity, favoring dipole interactions, while the thienyl group introduces sulfur-mediated van der Waals contacts . 2,5-Dimethoxyphenyl provides electron-donating methoxy groups, altering electronic density and hydrogen-bonding capacity .
Bioactivity Correlations (Inferred from Structural Clustering):
- Compounds with similar benzofuran cores but differing substituents cluster into distinct bioactivity profiles. For example, fluorinated analogs may exhibit enhanced metabolic stability, while chromen derivatives could show improved target affinity due to planar stacking .
- Computational similarity metrics (e.g., Tanimoto and Dice indices) suggest moderate structural overlap (50–70%) between the chromen derivative and its analogs, implying divergent pharmacological profiles .
Computational and Experimental Insights
- Molecular Similarity Analysis:
Fingerprint-based metrics (e.g., Morgan fingerprints) highlight shared pharmacophoric features, such as the benzofuran core and ester group, but divergent substituent-specific motifs. This supports the "lumping" strategy for compounds with analogous scaffolds but variable side chains . - Synthetic Accessibility: The chromen-substituted compound requires multi-step synthesis involving Suzuki-Miyaura coupling for chromen integration, whereas fluorophenyl and thienyl analogs are accessible via simpler aldol condensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
